Metazachlor-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metazachlor-d6 is a deuterated form of metazachlor, a chloroacetamide herbicide widely used in agriculture. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in analytical chemistry. Metazachlor itself is known for its effectiveness in controlling annual grasses and broadleaf weeds in crops such as oilseed rape, cabbage, and other vegetables.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of metazachlor-d6 involves the introduction of deuterium atoms into the metazachlor molecule. One common method is the reaction of 2,6-dimethyl-N-chloromethyl-N-chloroacetanilide with pyrazole in the presence of an acid-binding agent in a triton aqueous micelle solution. The reaction is carried out at a temperature of 40°C to 60°C for 3 to 5 hours. The product is then isolated by centrifugation, washing, and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient introduction of deuterium atoms and the purification of the final product. The use of recyclable aqueous micelle systems and weak bases as acid-binding agents helps reduce waste and energy consumption .

化学反応の分析

Types of Reactions

Metazachlor-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Ozone is commonly used as the oxidizing agent.

Substitution: Glutathione is the primary reagent involved in the substitution reactions in plants.

Major Products

科学的研究の応用

Metazachlor-d6 is primarily used as an internal standard in analytical chemistry, particularly in the analysis of metazachlor and its metabolites in environmental and agricultural samples. Its deuterated form allows for accurate quantification using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Additionally, this compound is used in studies investigating the environmental fate and transport of metazachlor, as well as its effects on non-target organisms .

作用機序

Metazachlor-d6, like metazachlor, inhibits the formation of long-chain fatty acids, which are essential for cell division and expansion. This inhibition occurs through the disruption of elongase activity during lipid biosynthesis. The primary molecular targets are enzymes involved in fatty acid synthesis, leading to the inhibition of cell division and tissue differentiation .

類似化合物との比較

Metazachlor-d6 is similar to other chloroacetamide herbicides, such as acetochlor, alachlor, and dimethenamid. its deuterated form makes it unique for use as an internal standard in analytical applications. Compared to its non-deuterated counterparts, this compound provides more accurate and reliable quantification in analytical studies .

List of Similar Compounds

- Acetochlor

- Alachlor

- Dimethenamid

- Metazachlor

This compound stands out due to its specific use in analytical chemistry, providing a valuable tool for researchers studying the environmental and biological impacts of metazachlor and related compounds.

特性

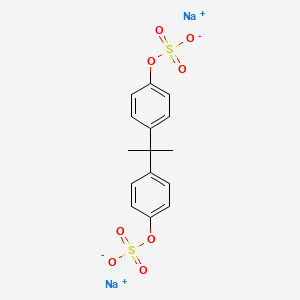

CAS番号 |

1246816-51-2 |

|---|---|

分子式 |

C14H16ClN3O |

分子量 |

283.789 |

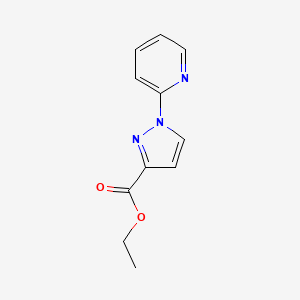

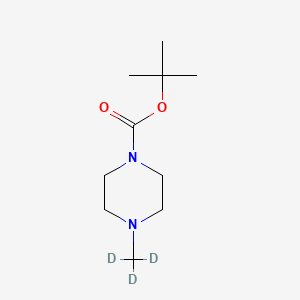

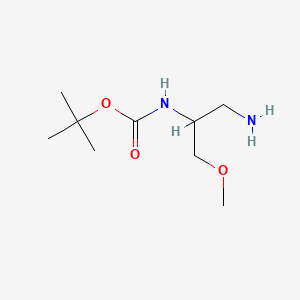

IUPAC名 |

N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |

InChI |

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |

InChIキー |

STEPQTYSZVCJPV-WFGJKAKNSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |

同義語 |

2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)

![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)